![molecular formula C33H53N7O10 B13828374 [(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl] (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoate](/img/structure/B13828374.png)
[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl] (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl] (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple amino acid residues and a nitrophenyl group.
Synthetic Routes and Reaction Conditions:
- The synthesis of this compound involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and the introduction of the nitrophenyl group.
- Common reagents used in the synthesis include protecting agents such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), coupling reagents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC), and deprotecting agents such as trifluoroacetic acid (TFA).
Industrial Production Methods:
- Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.
- Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for maximizing yield and purity.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitrophenyl group can yield aniline derivatives.
Substitution: The amino acid residues can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
- Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
- Substitution reagents: Alkyl halides, acyl chlorides
Major Products:
- Oxidation products: Nitroso and nitro derivatives
- Reduction products: Aniline derivatives
- Substitution products: Alkylated or acylated amino acid residues
Chemistry:
- Used as a building block for the synthesis of complex peptides and proteins.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a bioactive peptide with antimicrobial or anticancer properties.
- Used in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine:
- Explored for its potential therapeutic applications, such as in drug delivery systems or as a therapeutic agent.
Industry:
- Utilized in the development of novel materials, such as hydrogels or nanomaterials, with specific properties.
Mécanisme D'action
The mechanism of action of [(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl] (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
- [(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl] (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propan
Propriétés
Formule moléculaire |
C33H53N7O10 |
|---|---|
Poids moléculaire |
707.8 g/mol |
Nom IUPAC |
[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl] (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C33H53N7O10/c1-7-8-9-25(37-30(44)24(35)16-21-10-12-22(13-11-21)40(48)49)31(45)36-20(6)28(42)38-26(15-19(4)5)32(46)50-33(47)27(17-41)39-29(43)23(34)14-18(2)3/h10-13,18-20,23-27,41H,7-9,14-17,34-35H2,1-6H3,(H,36,45)(H,37,44)(H,38,42)(H,39,43)/t20-,23-,24-,25-,26-,27-/m0/s1 |
Clé InChI |
CZFJPWXBJXGGHH-BCAOEVRMSA-N |
SMILES isomérique |
CCCC[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)OC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N)NC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])N |
SMILES canonique |
CCCCC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)OC(=O)C(CO)NC(=O)C(CC(C)C)N)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


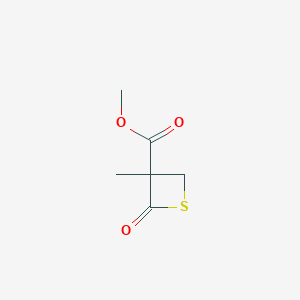
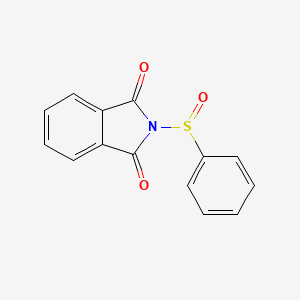
![N-methyl-N-[(4-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B13828303.png)
![N-[5-[[5-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanoyl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide](/img/structure/B13828310.png)
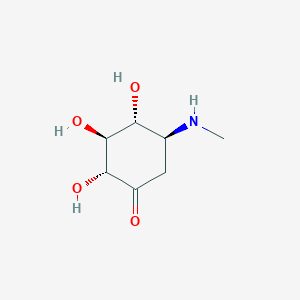
![sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-sulfosulfanylacetyl)amino]ethyl]pentanimidate](/img/structure/B13828324.png)
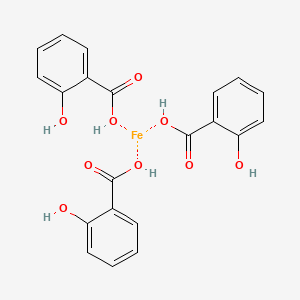
![Dimethyl tricyclo[2.2.1.02,6]hept-3-ylphosphonate](/img/structure/B13828360.png)
![9b-Ethoxy-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B13828363.png)
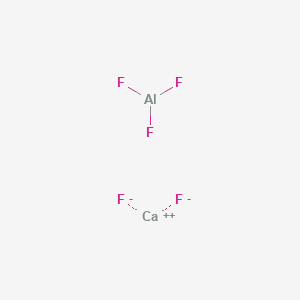
![(1R,3aR,4S,7aR)-Octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-inden-4-ol](/img/structure/B13828371.png)

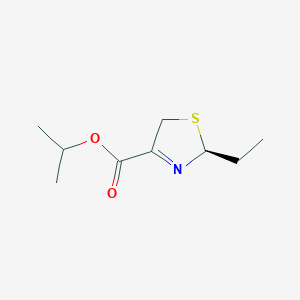
![3-[2-(3-Triethoxysilylpropoxy)Ethoxy]Sulfolane](/img/structure/B13828380.png)
